molecular formula C11H16ClNO B3275594 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine CAS No. 627039-98-9

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B3275594
CAS RN: 627039-98-9
M. Wt: 213.7 g/mol
InChI Key: YCBSTLWQVXYCRU-UHFFFAOYSA-N
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Description

“3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a centrally acting muscle relaxant . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .


Synthesis Analysis

The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-(4-Chlorophenoxy)propanoic acid, has been reported . The molecular formula is C9H9ClO3, with an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, have been described . The synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, have been reported . The molecular formula is C9H11ClO3, with a molecular weight of 202.63. It appears as a white to off-white solid .

Scientific Research Applications

Synthesis and Structural Properties

Research on related chlorophenoxy compounds has explored their synthesis and structural properties. For instance, a study on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involved the reaction of chloral with substituted anilines, leading to various products depending on amine type and reaction conditions. This research provides insights into the synthesis routes and structural characteristics of chlorophenoxy derivatives, highlighting the complex reactions and potential applications in developing new compounds with specific properties (Issac & Tierney, 1996).

Environmental Impact and Degradation

Studies on chlorophenols, closely related to the chemical , have assessed their impact on the environment and methods for degradation. Chlorophenols are known for their moderate toxic effects to mammalian and aquatic life, with certain derivatives like 2,4-dichlorophenol exhibiting significant toxicity upon long-term exposure. Research highlights the importance of understanding the persistence and bioaccumulation of these compounds, as well as their degradation pathways in environmental settings (Krijgsheld & Gen, 1986).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been investigated for their effectiveness in degrading nitrogen-containing compounds, including amines and amides, which are structurally similar or relevant to the compound . AOPs, such as ozone treatment and Fenton processes, offer potential for efficiently breaking down recalcitrant compounds into less harmful products, thereby improving water treatment and reducing environmental impact (Bhat & Gogate, 2021).

Applications in Organic Synthesis

Amine-functionalized compounds, including those related to the chlorophenoxy and dimethylamine groups, play a significant role in the fine organic synthesis industry. They are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatile nature of these compounds allows for their application in creating a wide range of products, showcasing the breadth of potential applications in industrial and agricultural sectors (Nazarov et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Chloroacetyl chloride, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It also causes damage to organs (Lungs) through prolonged or repeated exposure .

properties

IUPAC Name

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSTLWQVXYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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